二氨基二苯砜-d4

描述

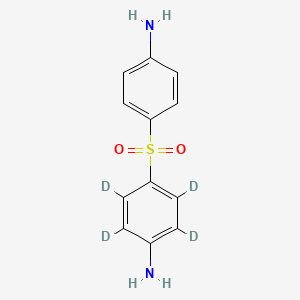

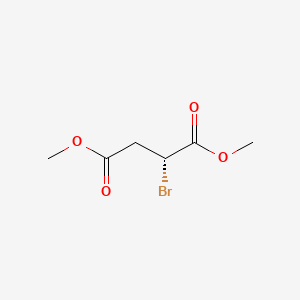

Dapsone D4, chemically known as 4-((4-Aminophenyl)sulfonyl)benzen-2,3,5,6-d4-amine, is used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Dapsone .

Synthesis Analysis

Dapsone and its analogues have been synthesized and tested on established and primary cultured glioma cells to determine effects on proliferation, anchorage-independent growth, and migration . The crystal engineering method of cocrystallization has been used to study new solid forms of dapsone . A conceptual DFT analysis was carried out to gain more insight into the redox process .Molecular Structure Analysis

The chemical structure of Dapsone D4 consists of two benzene rings connected by a sulfone group (-SO2-). This structure gives Dapsone D4 its unique antimicrobial properties, as it is able to inhibit the growth of bacteria, fungi, and parasites by interfering with their ability to produce folic acid . The formation of the supramolecular synthon is confirmed to be the contribution of hydrogen bonding .Chemical Reactions Analysis

Dapsone exerts its anti-bacterial effects by inhibiting dihydrofolic acid synthesis, leading to inhibition of bacterial growth . It also inhibits reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells and downregulating neutrophil-mediated inflammatory responses .Physical And Chemical Properties Analysis

Dapsone is a white crystalline powder that is odorless. It has a purity of at least 99.5% and an apparent density at 20°C of approximately 300 Kg/m3. It has a pH of 5.5 to 7.5 when 10g/l is dissolved in water at 20°C. It is exceedingly soluble in alcohol, acetone, and MEK .科学研究应用

皮肤科应用: 二氨基二苯砜主要以其在皮肤科的疗效而闻名。它既具有抗菌/抗原生动物作用,又具有抗炎特性。其抗炎特性在治疗皮肤科慢性炎性疾病中特别有益 (Wozel 和 Blasum, 2013)。

抗神经胶质瘤活性: 二氨基二苯砜在治疗神经胶质瘤方面显示出潜力。研究表明,二氨基二苯砜及其类似物可以抑制神经胶质瘤细胞中的各种肿瘤特征,例如锚定非依赖性生长、克隆存活和定向迁移 (Karpel-Massler 等人, 2017)。

对男性生育力的影响: 在动物研究中,二氨基二苯砜给药导致体重和生殖器官重量、精子参数和血清睾酮浓度显着下降,表明对男性生育力有潜在的不利影响 (Akinsomisoye、Gupta 和 Raji, 2019)。

肥大细胞调节: 已发现二氨基二苯砜可抑制肥大细胞活化并防止肥大细胞介质的产生和/或释放,这可以解释其在涉及肥大细胞的疾病中的一些治疗作用 (Ruzicka、Wasserman、Soter 和 Printz, 1983)。

在高铁血红蛋白血症中的作用: 二氨基二苯砜是人类患者获得性高铁血红蛋白血症的已知原因。它的代谢物二氨基二苯砜羟胺促成了这种损害氧气输送的疾病 (Abouraya 等人, 2012)。

神经保护和细胞保护作用: 二氨基二苯砜已被确认为各种缺血损伤、创伤损伤和神经退行性疾病(如帕金森病和阿尔茨海默病)模型中的安全有效的保护神经和细胞的药物 (Diaz‐Ruiz 等人, 2021)。

药代动力学和代谢: 二氨基二苯砜的药代动力学和代谢已被广泛研究,揭示了其乙酰化和消除过程的见解,这对其临床使用很重要 (Zuidema、Hilbers-Modderman 和 Merkus, 1986)。

电分析应用: 已开发出一种基于分子印迹聚合物的电化学传感器,用于测定药物样品中的二氨基二苯砜,展示了其在分析化学中的潜力 (Essousi 和 Barhoumi, 2018)。

抗惊厥作用: 二氨基二苯砜在癫痫动物模型中显示出抗惊厥作用,表明其作为抗癫痫药物的潜力 (Hamada 等人, 1991)。

HLA-B*1301 和二氨基二苯砜超敏反应

: HLA-B*13:01 等位基因与麻风病患者中二氨基二苯砜超敏反应综合征的发展有关 (Zhang 等人, 2013)。

血液学效应: 二氨基二苯砜的血液学副作用,包括高铁血红蛋白血症和溶血,一直是研究的重点。二氨基二苯砜的 N-羟基代谢物与这些效应有关 (Jollow、Bradshaw 和 McMillan, 1995)。

光敏性皮炎: 二氨基二苯砜与患者的光敏性有关,这种不良反应并不局限于麻风病患者 (Stöckel、Meurer 和 Wozel, 2001)。

用于痤疮的局部制剂: 已探索了二氨基二苯砜通过局部制剂治疗痤疮的功效,显示了作为皮肤科疾病的替代治疗方法的潜力 (Shamma、Salah Ad-din 和 Abdeltawab, 2019)。

治疗寻常天疱疮和天疱疮: 二氨基二苯砜已显示出在治疗寻常天疱疮和天疱疮方面的疗效,通常用作皮质类固醇替代剂 (Gürcan 和 Ahmed, 2009)。

粒细胞生成抑制: 研究表明,二氨基二苯砜的代谢物 DDS-NOH 可以抑制人骨髓 CFUc 增殖,将其与粒细胞减少症联系起来 (Weetman 等人, 1980)。

毒性和患者耐受性: 研究调查了二氨基二苯砜的毒性和提高患者耐受性的策略,重点关注其血液毒性作用和潜在的对策 (Coleman, 1993)。

作用机制

未来方向

Dapsone has been traditionally used as a potent anti-bacterial agent in clinical management of leprosy and has been among the first-line medications used in multidrug treatment of leprosy recommended by the World Health Organization (WHO). It has multiple antioxidant, anti-inflammatory, and anti-apoptotic functions, and it has been described in treating a wide variety of inflammatory and infectious skin conditions . Future research may explore different molecular targets for dapsone and provide further insight into the anti-inflammatory mechanism of dapsone .

属性

IUPAC Name |

4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJKPEGWNLWLTK-NMRLXUNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: How does the choice of Dapsone-d4 as an internal standard impact the accuracy of Dapsone quantification in plasma samples using LC-ESI-MS?

A2: The research article demonstrates that despite the observed signal suppression of Dapsone-d4 by Dapsone, the use of Dapsone-d4 as an internal standard still allows for accurate Dapsone quantification in plasma samples. [] The researchers observed that the slopes of the calibration curves for Dapsone, using Dapsone-d4 as the internal standard, remained close to unity (0.905 +/- 0.048). This suggests that the signal suppression affects both the analyte and the internal standard proportionally, allowing the isotope dilution method to effectively correct for the suppression effect. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![D-[1,6-13C2]Galactose](/img/structure/B583692.png)